Rucaparib camsylate

Catalog No.
S007097
CAS No.
1859053-21-6
M.F
C₂₉H₃₄FN₃O₅S
M. Wt
555.66
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rucaparib camsylate

CAS Number

1859053-21-6

Product Name

Rucaparib camsylate

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one

Molecular Formula

C₂₉H₃₄FN₃O₅S

Molecular Weight

555.66

InChI

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1

InChI Key

INBJJAFXHQQSRW-STOWLHSFSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Description

The exact mass of the compound Rucaparib camsylate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Research on Efficacy in BRCA-mutant Cancers

Rucaparib camsylate has been extensively studied in the context of cancers harboring mutations in the BRCA1 and BRCA2 genes. These genes are essential for DNA repair, and mutations in them render cancer cells more reliant on PARP-mediated repair mechanisms.

  • Ovarian Cancer: Rucaparib camsylate is approved for the treatment of recurrent ovarian cancer in patients with BRCA mutations. Clinical trials have shown promising results, with improved progression-free survival and overall survival compared to standard chemotherapy [].
  • Breast Cancer: Research is ongoing to evaluate the efficacy of rucaparib camsylate in BRCA-mutant breast cancer. Early studies suggest potential benefits, particularly in patients with metastatic disease [].

Research on PARP inhibitor Resistance Mechanisms

Despite the initial success of PARP inhibitors like rucaparib camsylate, cancer cells can develop resistance over time. Scientific research is actively exploring the mechanisms of resistance to PARP inhibitors, with the goal of developing strategies to overcome them and improve treatment outcomes.

  • Studies are investigating genetic alterations that can bypass the effects of PARP inhibition.
  • The role of homologous recombination deficiency (HRD) restoration in resistance is being explored.
  • Researchers are evaluating combination therapies with other drugs to target different vulnerabilities in cancer cells.

Wikipedia

Rucaparib camsylate

Use Classification

Human drugs -> Rubraca -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
[1]. Thomas HD, et al. Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Mol Cancer Ther, 2007, 6(3), 945-956.[2]. Hunter JE, et al. NF-κB mediates radio-sensitization by the PARP-1 inhibitor, AG-014699. Oncogene, 2012, 31(2), 251-264.[3]. Daniel RA, et al. Central nervous system penetration and enhancement of temozolomide activity in childhood medulloblastoma models by poly(ADP-ribose) polymerase inhibitor AG-014699. Br J Cancer, 2010, 103(10), 1588-1596.[4]. Daniel RA, et al. Inhibition of poly(ADP-ribose) polymerase-1 enhances temozolomide and topotecan activity against childhood neuroblastoma. Clin Cancer Res, 2009, 15(4), 1241-1249.

Explore Compound Types